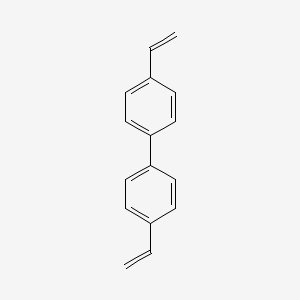

4,4'-Divinylbiphenyl

Overview

Description

4,4’-Divinylbiphenyl is a chemical compound with the molecular formula C16H14 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 4,4’-Divinylbiphenyl consists of two phenyl rings connected by a carbon-carbon double bond . The molecular weight is 206.282 Da .

Physical And Chemical Properties Analysis

4,4’-Divinylbiphenyl has a density of 1.0±0.1 g/cm3, a boiling point of 341.6±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.4 mmHg at 25°C . Its enthalpy of vaporization is 56.2±0.8 kJ/mol, and it has a flash point of 170.2±13.1 °C . The index of refraction is 1.621, and the molar refractivity is 72.7±0.3 cm3 .

Scientific Research Applications

Polymer Synthesis

DVBP serves as a monomer in the synthesis of polymers. Its ability to form polymers arises from the presence of vinyl groups that can undergo polymerization. For instance, DVBP can be polymerized using a method that involves a polymerization inhibitor to prevent rapid and unwanted polymerization during the synthesis process .

Creation of Microporous Materials

In materials science, DVBP is used to create micropores within polymers. The reversible addition–fragmentation chain transfer (RAFT) copolymerization of DVBP with styrene leads to hierarchically porous polymers. These materials have applications in filtration, catalysis, and as scaffolds for tissue engineering .

Semiconductor Resist

DVBP finds application in the semiconductor industry as a component of resist materials. These resists are used in the lithography process to create intricate patterns on semiconductor wafers, which is a critical step in the fabrication of electronic devices .

Dielectric Materials for Organic Transistors

The unique properties of DVBP make it suitable for use as a dielectric material in organic transistors. These transistors are pivotal in the development of flexible electronics and have potential applications in wearable devices and sensors .

Optical Films

DVBP is also utilized in the production of optical films. These films are essential components in various optical devices, including lenses, displays, and photovoltaic cells, where they enhance light transmission and reduce reflections .

Charge Transport Materials

In the field of organic electronics, DVBP is used to develop charge transport materials. These materials are crucial for the performance of organic light-emitting diodes (OLEDs) and solar cells, as they facilitate the movement of charge carriers within the device .

Controlled Radical Polymerization

DVBP can be employed in nitroxide-controlled free-radical copolymerization processes. This technique allows for the precise control over the polymer architecture, which is beneficial for creating polymers with specific properties for targeted applications .

properties

IUPAC Name |

1-ethenyl-4-(4-ethenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h3-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSVFZBXZVPIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C2=CC=C(C=C2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450887 | |

| Record name | 4,4'-DIVINYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Divinylbiphenyl | |

CAS RN |

4433-13-0 | |

| Record name | 4,4′-Diethenyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4433-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-DIVINYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4,4'-divinylbiphenyl in polymer synthesis?

A1: 4,4'-Divinylbiphenyl acts as a cross-linking agent in polymer synthesis. [, , , ] Its two vinyl groups can react with growing polymer chains, creating a network structure that enhances the mechanical and thermal properties of the resulting polymer.

Q2: How does the structure of 4,4'-divinylbiphenyl influence its cross-linking behavior?

A2: The two vinyl groups in 4,4'-divinylbiphenyl are separated by a rigid biphenyl unit. [] This structural feature influences both the reactivity of the vinyl groups and the properties of the resulting cross-linked polymer. Research suggests that this separation leads to a higher tendency for intramolecular reactions (ring formation) compared to other crosslinkers like p-divinylbenzene. []

Q3: Can you elaborate on the use of 4,4'-divinylbiphenyl in controlled radical polymerization techniques?

A3: 4,4'-Divinylbiphenyl has been successfully employed in nitroxide-mediated free radical polymerization, specifically with styrene. [, ] This technique allows for controlled polymer chain growth and homogeneous cross-linking, resulting in gels with unique properties compared to conventional free radical polymerization. [, ]

Q4: Are there any studies on the impact of 4,4'-divinylbiphenyl concentration on polymer properties?

A4: Yes, studies show that increasing the concentration of 4,4'-divinylbiphenyl generally leads to a higher cross-linking density in the resulting polymer. [] This increased cross-linking density can affect properties like gelation point, swelling ratio, and mechanical strength. []

Q5: Beyond its role as a cross-linker, has 4,4'-divinylbiphenyl been used in other polymer applications?

A5: Yes, 4,4'-divinylbiphenyl has been used as a building block in the synthesis of conjugated polymers. [] For example, it has been copolymerized with other monomers to create fluorescent materials with potential applications in optoelectronics. []

Q6: What are the analytical techniques used to study polymers synthesized with 4,4'-divinylbiphenyl?

A6: Various techniques are employed to characterize these polymers, including:

- UV Spectroscopy: Used to estimate the amount of 4,4'-divinylbiphenyl incorporated into the polymer and the number of unreacted pendant vinyl groups. []

- Viscometry: Provides information about the molecular weight and size of the polymer chains. []

- Fluorescence Spectroscopy: Used to study the optical properties of conjugated polymers containing 4,4'-divinylbiphenyl units. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1366753.png)